SAR-ALA-OH
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Overview
Description
SAR-ALA-OH is a chemical compound with the molecular formula C6H12N2O3 It is a derivative of alanine, an amino acid, and is characterized by the presence of an N-methylglycyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SAR-ALA-OH can be achieved through the ring-opening polymerization of N-carboxyanhydrides (NCAs) of amino acids. This method involves the use of specific initiators and solvents to control the polymerization process. For example, the use of neopentyl amine and n-butyl amine as initiators in solvents like dimethylformamide (DMF) and dichloromethane (DCM) has been studied .
Industrial Production Methods: Industrial production of this compound typically involves the use of enzymatic pathways. One such method is the cell-free enzymatic synthesis from methanol, which involves a nine-step enzymatic cascade with cofactor recycling. This method has been shown to achieve a high yield of this compound from methanol .
Chemical Reactions Analysis
Types of Reactions: SAR-ALA-OH undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups in the compound.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reaction conditions, such as temperature and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
SAR-ALA-OH has diverse applications in scientific research. It is used in the study of protein structures, enzyme kinetics, and drug delivery systems. In chemistry, it serves as a building block for the synthesis of polypeptides and other complex molecules. In biology and medicine, it is used to investigate metabolic pathways and the effects of amino acid derivatives on cellular processes. Additionally, it has industrial applications in the production of amino acids and peptides.
Mechanism of Action
The mechanism of action of SAR-ALA-OH involves its interaction with specific molecular targets and pathways. For instance, it may act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical pathways. The compound’s effects are mediated through its binding to active sites on enzymes, altering their activity and function .
Comparison with Similar Compounds
SAR-ALA-OH can be compared with other similar compounds such as Glycyl-L-alanine and N-Glycyl-L-alanine. These compounds share structural similarities but differ in their functional groups and properties. For example, Glycyl-L-alanine is a dipeptide composed of glycine and alanine, while N-Glycyl-L-alanine has an additional glycine residue . The unique N-methylglycyl group in this compound distinguishes it from these similar compounds, contributing to its distinct chemical behavior and applications.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research Its unique properties and diverse applications make it a valuable subject of study in chemistry, biology, medicine, and industry
Properties
IUPAC Name |
(2S)-2-[[2-(methylamino)acetyl]amino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3/c1-4(6(10)11)8-5(9)3-7-2/h4,7H,3H2,1-2H3,(H,8,9)(H,10,11)/t4-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVFPUCAXGAXQW-BYPYZUCNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)CNC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)CNC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426492 |
Source
|
Record name | L-Alanine, N-(N-methylglycyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53846-71-2 |
Source
|
Record name | L-Alanine, N-(N-methylglycyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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